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Eliapixant Technical Support Center: A Benefit-Risk Assessment Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eliapixant	
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the benefit-risk profile of **Eliapixant** (BAY 1817080), a selective P2X3 receptor antagonist. The information is compiled from clinical trial data and published research to address potential questions and troubleshooting scenarios during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Eliapixant?

Eliapixant is a selective antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels found on sensory nerve fibers that are implicated in the pathophysiology of various conditions associated with hypersensitive nerves, such as chronic cough.[4][5] By blocking these receptors, **Eliapixant** is intended to reduce the excessive nerve signaling that contributes to the symptoms of these disorders. Its high selectivity for P2X3 over P2X2/3 receptors was designed to minimize taste-related side effects, which are common with less selective P2X3 antagonists like gefapixant.

Q2: What is the clinical efficacy of **Eliapixant** in refractory chronic cough?

In the Phase 2b PAGANINI study, **Eliapixant** demonstrated a statistically significant dose-response signal in reducing the 24-hour cough count compared to placebo in patients with refractory chronic cough. A 75mg twice-daily dose significantly reduced the 24-hour cough



count by 27% versus placebo. The Phase 2a study also showed that **Eliapixant** significantly reduced both cough frequency and severity at doses of 50 mg and higher.

Q3: What are the known safety and tolerability issues with **Eliapixant**?

The most common adverse event associated with **Eliapixant** is dysgeusia (taste disturbance), which occurred in a dose-related manner. In the PAGANINI study, taste-related adverse events were reported in up to 24% of patients at the highest dose. However, these events were generally reported as mild to moderate. A significant safety concern that emerged was a case of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose. This event led to intensified liver monitoring in subsequent clinical trials.

Q4: Why was the clinical development of **Eliapixant** discontinued?

Bayer discontinued the entire clinical development program for **Eliapixant** across all indications. This decision was based on a comprehensive assessment of the overall benefit-risk profile, which was impacted by the observed case of drug-induced liver injury.

Q5: How does the benefit-risk profile of **Eliapixant** compare to other P2X3 receptor antagonists?

Eliapixant was developed to have a more favorable taste tolerability profile compared to the less selective P2X3 antagonist, gefapixant. While clinical data suggested a lower incidence of taste-related side effects with **Eliapixant**, the emergence of a potential for drug-induced liver injury altered its overall risk profile. A network meta-analysis of P2X3 receptor antagonists suggested that at safe doses, gefapixant had a favorable benefit-risk profile despite a higher prevalence of taste disturbance.

Troubleshooting Experimental Issues

Issue 1: Unexpected variability in efficacy readouts (e.g., cough frequency).

- Potential Cause: Placebo response can be significant in cough studies. In the PUCCINI study for diabetic neuropathic pain, the placebo response was notably high.
- Troubleshooting:



- Ensure robust baseline measurements are established before the intervention period.
- Implement stringent patient selection criteria to minimize the inclusion of subjects prone to high placebo response.
- Utilize objective and validated measurement tools, such as 24-hour sound recordings for cough count, as was done in the PAGANINI study.

Issue 2: Higher than anticipated incidence of taste-related adverse events.

- Potential Cause: The dosage of Eliapixant directly correlates with the incidence of dysgeusia.
- · Troubleshooting:
 - Review the dosing protocol to ensure it aligns with the established dose-response relationship for taste-related AEs.
 - Implement standardized questionnaires to accurately capture the incidence and severity of taste disturbances.
 - Consider the potential for drug-drug interactions that may alter Eliapixant's plasma concentration.

Issue 3: Observing elevated liver enzymes in experimental subjects.

- Potential Cause: A case of drug-induced liver injury was reported in the PAGANINI study at the 150 mg twice-daily dose.
- · Troubleshooting:
 - Implement a rigorous liver function monitoring protocol, including regular measurement of ALT, AST, and bilirubin.
 - Establish clear stopping rules for liver enzyme elevations based on established clinical guidelines.
 - Investigate any concomitant medications that could also contribute to liver toxicity.



Data Presentation

Table 1: Efficacy of Eliapixant in Refractory Chronic

Cough (PAGANINI Study)

Dose	Number of Participants (n)	Change from Baseline in 24-h Cough Count
Placebo	77	-
25 mg twice-daily	75	Statistically significant dose- response signal detected
75 mg twice-daily	78	27% reduction vs. placebo
150 mg twice-daily	80	Statistically significant dose- response signal detected

Table 2: Adverse Events in the PAGANINI Study

Adverse Event	Placebo (n=77)	25 mg (n=75)	75 mg (n=78)	150 mg (n=80)
Any Adverse Event	51%	57-65% (range across doses)	57-65% (range across doses)	57-65% (range across doses)
Dysgeusia (Taste Disturbance)	1% (n=1)	1-16% (range across doses)	1-16% (range across doses)	1-16% (range across doses)
Drug-Induced Liver Injury	0	0	0	1 case (moderate)
Discontinuation due to AEs	-	8% (across all eliapixant groups)	8% (across all eliapixant groups)	8% (across all eliapixant groups)

Experimental Protocols PAGANINI Study (Phase 2b)

• Objective: To evaluate the efficacy and safety of multiple doses of **Eliapixant** in patients with refractory chronic cough.



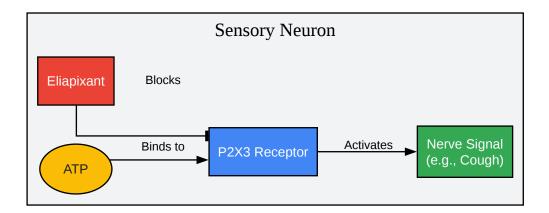
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participants: 310 adults with a history of refractory chronic cough for at least one year.
- Intervention: Participants were randomized (1:1:1:1) to receive either placebo or **Eliapixant** at doses of 25 mg, 75 mg, or 150 mg twice daily for 12 weeks.
- Primary Endpoint: Change from baseline in the 24-hour cough count after 12 weeks of treatment, measured using a 24-hour sound recording device.
- Safety Assessments: Monitoring of adverse events, with a focus on taste-related events and liver function tests.

PUCCINI Study (Phase 2a)

- Objective: To assess the efficacy and safety of Eliapixant in patients with diabetic neuropathic pain.
- Design: A placebo-controlled, double-blind, parallel-group, multicenter, proof-of-concept study.
- Participants: Adults with type 1 or type 2 diabetes and a diagnosis of painful distal symmetric sensorimotor neuropathy for more than six months.
- Intervention: Participants were randomized to receive either 150 mg of Eliapixant or a
 placebo twice daily for 8 weeks.
- Primary Endpoint: Change from baseline in the weekly mean 24-hour average pain intensity score at week 8.
- Outcome: The study did not meet its primary endpoint, with the placebo group showing a
 greater reduction in pain scores.

Mandatory Visualizations

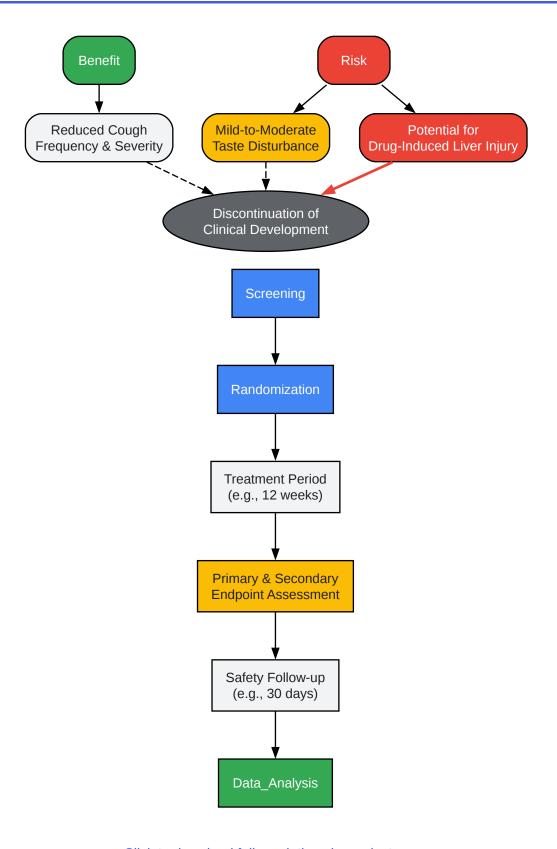




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Caption: Eliapixant's mechanism of action as a P2X3 receptor antagonist.





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- To cite this document: BenchChem. [Eliapixant Technical Support Center: A Benefit-Risk Assessment Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607290#eliapixant-benefit-risk-assessment-in-clinical-development]

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